5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid
Overview
Description
5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid is a chemical compound with the CAS Number: 1096332-51-2 . It has a molecular weight of 235.16 . The IUPAC name for this compound is 5-amino-2-(2,2,2-trifluoroethoxy)benzoic acid .
Molecular Structure Analysis
The InChI code for 5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid is1S/C9H8F3NO3/c10-9(11,12)4-16-7-2-1-5(13)3-6(7)8(14)15/h1-3H,4,13H2,(H,14,15)
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid is a powder . The storage temperature is room temperature .Scientific Research Applications
Amidation of Carboxylic Acid Substrates
Carboxamides, which can be synthesized from carboxylic acids like “5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid”, play a significant role in organic and medicinal chemistry . They are used in the synthesis of peptides, lactams, and more than 25% of familiar drugs .
Synthesis of Bioactive Products
Carboxamides derived from “5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid” can be used in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
Heteroaromatic Cyclic Compounds
Compounds like “5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid” can be used in the synthesis of heteroaromatic cyclic compounds . These compounds have wide applications in pharmacology, industries, polymer science, and as agrochemicals .
Kinetics of Internal Acyl Migration and Hydrolysis
“5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid” can be used in the study of the kinetics of internal acyl migration and hydrolysis . This is important in understanding the behavior of carboxylic acids and their derivatives in biological systems .
Chromatography and Mass Spectrometry
“5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid” can be used in chromatography and mass spectrometry applications . These techniques are widely used in analytical chemistry for the separation, identification, and quantification of the components in a mixture .
Safety and Hazards
properties
IUPAC Name |
5-amino-2-(2,2,2-trifluoroethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)4-16-7-2-1-5(13)3-6(7)8(14)15/h1-3H,4,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRYDRCXMNZPNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-(2,2,2-trifluoroethoxy)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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